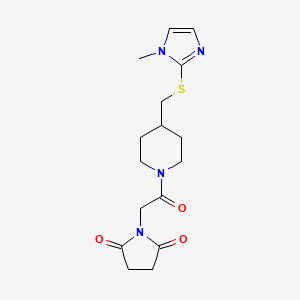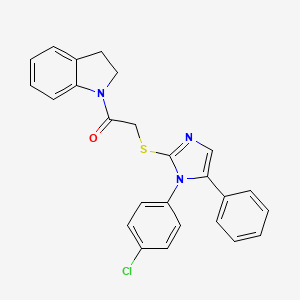![molecular formula C8H5F2NO2S B2380493 [(2,6-Difluorophenyl)sulfonyl]acetonitrile CAS No. 1326942-29-3](/img/structure/B2380493.png)
[(2,6-Difluorophenyl)sulfonyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[(2,6-Difluorophenyl)sulfonyl]acetonitrile” is a chemical compound with the molecular formula C8H5F2NO2S . It is used in various research and development applications.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a sulfonyl group attached to an acetonitrile group, with a 2,6-difluorophenyl group also attached to the sulfonyl group .Scientific Research Applications
Electrochemical and Photonic Properties
- Ruthenium aminophenanthroline metallopolymer films : The electropolymerization of certain compounds from an ionic liquid, including acetonitrile, has been reported. This research highlights the unique electrochemical and photonic properties of these films, which could be relevant to the applications of [(2,6-Difluorophenyl)sulfonyl]acetonitrile in similar contexts (Venkatanarayanan et al., 2008).
Synthesis of Thiosulfonates and Sulfonyl Halides
- Oxidation of Disulfides : A study describes the efficient production of thiosulfonates and sulfonyl halides from disulfides using electrophilic halogenating reagents in acetonitrile. This process could potentially involve derivatives of this compound (Kirihara, 2014).
Electrochemical Capacitor Performance
- Polythiophene Derivatives : Research into poly[3-(3,4-difluorophenyl)thiophene], which has chemical relevance to this compound, demonstrated its utility in electrochemical capacitors. The study explores how electrolytes, including acetonitrile, affect the performance of these capacitors (Li et al., 2002).
Analysis of Serum for Chemicals
- Improved Selectivity in Serum Analysis : A study on the analysis of maternal and cord serum for certain chemicals highlighted the use of acetonitrile in enhancing selectivity and sensitivity. This insight could be pertinent to research involving this compound (Kato et al., 2011).
Study of Molecular Structures
- Triorganotin(IV) Compounds : Research on triorganostannanes and their reaction with various agents in acetonitrile offers insights that could be relevant to the structural and reaction studies of this compound (Suzuki et al., 1990).
properties
IUPAC Name |
2-(2,6-difluorophenyl)sulfonylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO2S/c9-6-2-1-3-7(10)8(6)14(12,13)5-4-11/h1-3H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJXYICGBZUXKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)CC#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2380411.png)
![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B2380412.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2380413.png)
![ethyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2380415.png)
![N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide](/img/structure/B2380418.png)

![N-[(1-methyl-1H-indazol-6-yl)methyl]prop-2-enamide](/img/structure/B2380421.png)



![(2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine](/img/structure/B2380427.png)


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(Z)-(dimethylamino)methylidene]-1H-indol-2-one](/img/structure/B2380432.png)